1-(3-BROMOBENZOYL)-3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Overview
Description
1-(3-BROMOBENZOYL)-3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a bromobenzoyl group, an ethoxyphenyl group, and a benzotriazolyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOBENZOYL)-3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves the following steps:
Formation of the Benzotriazole Intermediate: The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Coupling with Bromobenzoyl Chloride: The final step involves the coupling of the benzotriazole intermediate with bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMOBENZOYL)-3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-BROMOBENZOYL)-3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety may play a role in binding to metal ions or proteins, while the thiourea group could be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-BROMOBENZOYL)-3-[2-(4-METHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA: Similar structure with a methoxy group instead of an ethoxy group.
1-(3-CHLOROBENZOYL)-3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
1-(3-BROMOBENZOYL)-3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to the combination of its bromobenzoyl, ethoxyphenyl, and benzotriazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2S/c1-2-30-18-9-7-17(8-10-18)28-26-19-11-6-16(13-20(19)27-28)24-22(31)25-21(29)14-4-3-5-15(23)12-14/h3-13H,2H2,1H3,(H2,24,25,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWBIGBSDJCBEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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